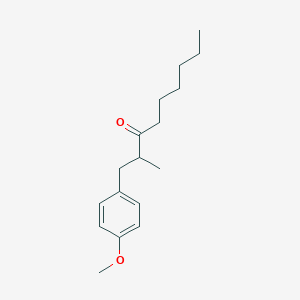
3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is an organic compound with a complex structure that includes a nonanone backbone substituted with a methoxyphenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxyacetophenone with 2-methyl-3-nonanone under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride (NaH) can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Sodium hydride (NaH), anhydrous solvents, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, its interaction with microbial enzymes can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Nonanone, 2-(benzoyloxy)-5-hydroxy-7-[(4-methoxyphenyl)methoxy]-4,6,8-trimethyl-: This compound has a similar nonanone backbone but with additional functional groups that confer different chemical properties and applications.
4-Methoxyacetophenone: A simpler compound with a methoxyphenyl group, used as a starting material in the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-.
Uniqueness
3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a nonanone backbone with a methoxyphenyl and methyl group makes it a versatile compound in various chemical reactions and research applications.
Properties
CAS No. |
648857-95-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylnonan-3-one |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-7-8-17(18)14(2)13-15-9-11-16(19-3)12-10-15/h9-12,14H,4-8,13H2,1-3H3 |
InChI Key |
MFBACYXXZKYAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
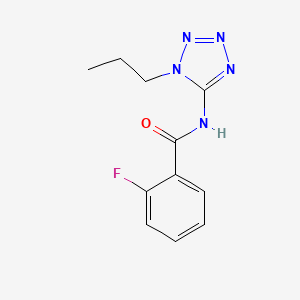
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)

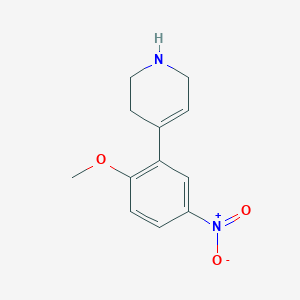
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
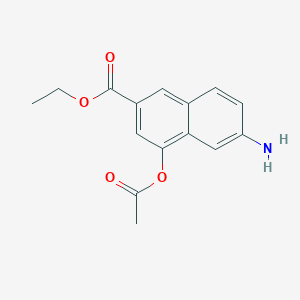
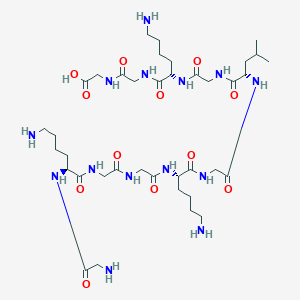
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
